molecular formula C22H13BrN4O B14932523 1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone

1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone

Cat. No.: B14932523
M. Wt: 429.3 g/mol
InChI Key: QSTGLHXJIJMRQF-UHFFFAOYSA-N
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Description

1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a benzotriazole moiety linked to a quinoline structure with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce various substituted quinoline compounds .

Scientific Research Applications

1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s quinoline and benzotriazole moieties can interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A simpler compound with a benzotriazole moiety, used as a corrosion inhibitor and in organic synthesis.

    4-Bromoquinoline: A quinoline derivative with a bromine substituent, used in the synthesis of pharmaceuticals and agrochemicals.

    2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU): A coupling reagent used in peptide synthesis.

Uniqueness

1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE is unique due to its combination of a benzotriazole moiety with a quinoline structure and a bromophenyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

Molecular Formula

C22H13BrN4O

Molecular Weight

429.3 g/mol

IUPAC Name

benzotriazol-1-yl-[2-(4-bromophenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C22H13BrN4O/c23-15-11-9-14(10-12-15)20-13-17(16-5-1-2-6-18(16)24-20)22(28)27-21-8-4-3-7-19(21)25-26-27/h1-13H

InChI Key

QSTGLHXJIJMRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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